N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide
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Overview
Description
N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide is a complex organic compound with a unique structure that includes a naphthoyl group, a hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin ring, and a sulfamoylphenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the naphthoyl intermediate. This intermediate is then reacted with the hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin ring system under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production would require stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and naphthoyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-Naphthoyl)-L-aspartic acid: A compound with a similar naphthoyl group but different overall structure.
1,4-Dihydroxy-2-naphthoyl-CoA: Another naphthoyl-containing compound with distinct biological functions.
Uniqueness
N-(4-(N-((1R,5S)-3-(2-Naphthoyl)-8-oxo-2,3,4,5,6,8-hexahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-9-yl)sulfamoyl)phenyl)acetamide is unique due to its complex structure, which combines multiple functional groups and ring systems
Properties
Molecular Formula |
C30H28N4O5S |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
N-[4-[[(1R,9S)-11-(naphthalene-2-carbonyl)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C30H28N4O5S/c1-19(35)31-25-8-10-26(11-9-25)40(38,39)32-27-12-13-28-24-14-20(17-34(28)30(27)37)16-33(18-24)29(36)23-7-6-21-4-2-3-5-22(21)15-23/h2-13,15,20,24,32H,14,16-18H2,1H3,(H,31,35)/t20-,24+/m0/s1 |
InChI Key |
QNBPDAHHHPUVTE-GBXCKJPGSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3[C@@H]4C[C@@H](CN(C4)C(=O)C5=CC6=CC=CC=C6C=C5)CN3C2=O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C3C4CC(CN(C4)C(=O)C5=CC6=CC=CC=C6C=C5)CN3C2=O |
Origin of Product |
United States |
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